1,3,5-Benzenetricarbonyl trifluoride
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Overview
Description
Preparation Methods
1,3,5-Benzenetricarbonyl trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of trimesic acid with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of specialized equipment to handle the highly reactive trifluoromethylating agents and to maintain the required reaction conditions .
Chemical Reactions Analysis
1,3,5-Benzenetricarbonyl trifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form trimesic acid and trifluoroacetic acid
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,3,5-Benzenetricarbonyl trifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 1,3,5-benzenetricarbonyl trifluoride involves its role as an acylating agent. It reacts with various substrates to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
1,3,5-Benzenetricarbonyl trifluoride can be compared with other similar compounds such as:
1,3,5-Benzenetricarbonyl trichloride: This compound has three chlorine atoms instead of trifluoromethyl groups. It is used in similar applications but has different reactivity and properties.
Trimesic Acid: The parent compound of this compound, which lacks the trifluoromethyl groups and has different chemical behavior.
1,3,5-Trifluoromethylbenzene: A simpler compound with only trifluoromethyl groups attached to the benzene ring, used in different contexts
Properties
IUPAC Name |
benzene-1,3,5-tricarbonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKTRREWOKPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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